6-Pterinyl Folic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Pterinyl folic acid is a chemical reagent used in the synthesis of pteridine derivatives. It is also utilized to prepare sulfates and esters of folic acid. This compound is a derivative of folic acid, which is essential for various biological processes, including DNA synthesis and repair, and amino acid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Pterinyl folic acid can be synthesized through a multi-step process:
- The solid is added to a mixture of dimethylformamide and N-methyl-2-pyrrolidone, followed by the addition of pterin methyl bromide. The mixture is stirred, and water is added to separate out the solid pterinyl folic acid di tert butyl carbonate .
- The solid is treated with a mixture of trifluoroacetic acid and dichloromethane to remove the protection group, yielding this compound .
Pteroic acid: and are added to dimethylformamide and stirred in the presence of a condensing agent and auxiliary reagent.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Pterinyl folic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different pterin derivatives.
Reduction: Reduction reactions can yield tetrahydrofolate derivatives.
Substitution: Substitution reactions can introduce different functional groups into the pterin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various pterin derivatives, tetrahydrofolate, and substituted pterins, which have diverse applications in biological and chemical research .
Scientific Research Applications
6-Pterinyl folic acid has several scientific research applications:
Chemistry: It is used in the synthesis of pteridine derivatives and as a reagent in various organic reactions.
Biology: It plays a role in studying folate metabolism and its effects on cellular processes.
Industry: It is used in the production of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
6-Pterinyl folic acid exerts its effects by participating in folate metabolism. It acts as a cofactor for enzymes involved in the synthesis of purines, pyrimidines, and methionine. These processes are crucial for DNA and RNA synthesis, cell division, and amino acid metabolism . The compound targets enzymes such as dihydrofolate reductase, which reduces folic acid to its active form, tetrahydrofolate .
Comparison with Similar Compounds
Similar Compounds
Folic Acid: The parent compound of 6-pterinyl folic acid, essential for various biological processes.
Tetrahydrofolate: The active form of folic acid, involved in one-carbon transfer reactions.
Biopterin: A pterin derivative that acts as a cofactor in enzymatic reactions.
Molybdopterin: Another pterin derivative involved in redox reactions.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in the synthesis of pteridine derivatives and its role in preparing sulfates and esters of folic acid. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance .
Properties
CAS No. |
1391068-26-0 |
---|---|
Molecular Formula |
C26H24N12O7 |
Molecular Weight |
616.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[bis[(2-amino-4-oxo-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C26H24N12O7/c27-25-34-19-17(22(42)36-25)31-12(7-29-19)9-38(10-13-8-30-20-18(32-13)23(43)37-26(28)35-20)14-3-1-11(2-4-14)21(41)33-15(24(44)45)5-6-16(39)40/h1-4,7-8,15H,5-6,9-10H2,(H,33,41)(H,39,40)(H,44,45)(H3,27,29,34,36,42)(H3,28,30,35,37,43)/t15-/m0/s1 |
InChI Key |
HTFSBJVLFFEYIV-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)CC4=CN=C5C(=N4)C(=O)NC(=N5)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)CC4=CN=C5C(=N4)C(=O)NC(=N5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.